N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride
Description
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a benzothiazole-derived compound featuring a bromo substituent at position 6 of the benzothiazole core and a carboxamide group linked to a 3-(dimethylamino)propyl chain. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4OS2.ClH/c1-24(2)8-3-9-25(20-23-16-7-5-14(21)11-18(16)28-20)19(26)13-4-6-15-17(10-13)27-12-22-15;/h4-7,10-12H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULURAYBCUHQTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Benzothiazole rings : Known for their diverse biological activities.
- Dimethylamino propyl group : Enhances solubility and biological activity.
- Bromine substitution : Influences reactivity and binding affinity.
The mechanism of action for this compound involves interactions with specific biological targets, particularly enzymes and receptors. The presence of the benzothiazole moiety is crucial for its activity against various pathogens, including bacteria and cancer cells. The compound has shown potential in modulating signaling pathways through enzyme inhibition or receptor antagonism.
Antimicrobial Activity
Recent studies have evaluated the compound's antimicrobial properties. For example, it has been tested against Mycobacterium tuberculosis, revealing promising results:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar benzothiazole structures showed MIC values ranging from 25 to 100 mg/mL against M. tuberculosis . This suggests that modifications to the benzothiazole core can enhance efficacy.
Anticancer Properties
The compound has also been investigated for its anticancer activity. It exhibits selective cytotoxicity towards various cancer cell lines:
- Cell Line Testing : In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in breast and lung cancer cell lines, with IC50 values indicating effective dose ranges .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of benzothiazole derivatives. Key findings include:
- Substituent Effects : The introduction of different functional groups on the benzothiazole ring significantly affects the compound's binding affinity and efficacy against target enzymes.
- Dimethylamino Group : Enhancements in solubility and interaction with biological targets have been attributed to this group .
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Anti-Tubercular Activity :
- Cancer Cell Line Studies :
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Research
N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-benzothiazole-6-carboxamide hydrochloride has been investigated for its potential anticancer properties. Studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth is attributed to its interaction with specific cellular pathways involved in cancer progression.
Enzyme Inhibition
The compound has demonstrated activity as an enzyme inhibitor. For instance, it has been studied for its effects on the Apelin receptor and the angiotensin II receptor, both of which are critical in cardiovascular health and disease mechanisms. The EC50 values indicate a promising affinity for these targets, suggesting potential therapeutic applications in treating hypertension and heart failure .
Neuroscience Applications
Research has indicated that compounds similar to this compound may influence neurotransmitter systems. This opens avenues for exploring its role in neurodegenerative diseases or conditions such as depression and anxiety, where modulation of neurotransmitter levels is crucial.
Antimicrobial Activity
Preliminary studies have suggested that benzothiazole derivatives possess antimicrobial properties. The compound's structure allows it to interact with microbial enzymes or receptors, potentially leading to the development of new antimicrobial agents effective against resistant strains.
Case Study 1: Anticancer Activity
A study conducted by researchers at the Sanford-Burnham Medical Research Institute evaluated the anticancer efficacy of related benzothiazole compounds. The findings revealed that specific modifications to the benzothiazole structure enhanced cytotoxicity against breast cancer cells, highlighting the importance of structural optimization for therapeutic efficacy .
Case Study 2: Enzyme Interaction
In a collaborative study published in Bioorganic & Medicinal Chemistry, researchers explored the binding affinity of this compound to various receptors involved in cardiovascular diseases. The results indicated significant inhibition rates, suggesting potential for further development as a cardiovascular drug .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Research | Inhibits tumor growth | Cytotoxic effects on cancer cell lines |
| Enzyme Inhibition | Targets Apelin and angiotensin II receptors | Significant EC50 values indicating high affinity |
| Neuroscience | Potential modulation of neurotransmitter systems | Implications for neurodegenerative diseases |
| Antimicrobial Activity | Interacts with microbial enzymes | Effective against resistant strains |
Comparison with Similar Compounds
Table 1: Key Structural Features of Compared Compounds
Key Observations:
- Core Structure Diversity : The target compound and –3 share a benzothiazole core, whereas compounds are benzodithiazines with sulfone groups, which may confer distinct electronic properties .
- Side Chain Variations: The target’s dimethylamino group (basic, charged at physiological pH) contrasts with ’s imidazole (hydrogen-bonding capability) and ’s phthalimide (planar, aromatic) .
Key Findings:
- Synthetic Efficiency : compounds exhibit high yields (92–98%) via condensation reactions, suggesting robust synthetic routes for halogenated benzodithiazines .
- Thermal Stability : The decomposition points of compounds (>300°C) indicate high thermal stability, likely due to rigid sulfone and hydrazine moieties .
- Solubility : Hydrochloride salts (target, ) enhance aqueous solubility, whereas hydroxyl groups in compounds may limit solubility despite their polar nature .
Preparation Methods
Preparation of 6-Bromo-2-aminobenzothiazole
The 6-bromo-1,3-benzothiazol-2-amine intermediate is synthesized via cyclization of 4-bromo-2-aminothiophenol with cyanogen bromide (BrCN) in ethanol under reflux (78–85% yield). Alternative protocols use thiourea and bromine in acidic media, though regioselectivity decreases below 70°C.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| BrCN | Ethanol | Reflux | 82% |
| Thiourea + HBr | HCl (aq) | 70°C | 68% |
Synthesis of 1,3-Benzothiazole-6-carboxamide
The 6-carboxamide benzothiazole moiety is prepared by condensing 2-aminobenzothiazole-6-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonia gas in tetrahydrofuran (THF). Recent optimizations use 3-oxo-3-phenylpropionitrile as a coupling agent, achieving 86% yield under oxygenated conditions.
N-Alkylation and Tertiary Amine Formation
Alkylation of 6-Bromo-2-aminobenzothiazole
The tertiary amine linker is introduced via nucleophilic substitution using 3-(dimethylamino)propyl chloride in the presence of potassium carbonate (K₂CO₃). Reaction in dimethylformamide (DMF) at 90°C for 12 hours achieves 74% yield, though competing over-alkylation reduces efficiency below 70°C.
Optimized Alkylation Protocol
Carboxamide Coupling
The secondary amine intermediate undergoes coupling with 1,3-benzothiazole-6-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. Microwave-assisted synthesis (100°C, 30 min) improves yield to 81% compared to conventional heating (65%, 6 hours).
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) gas in diethyl ether, yielding the hydrochloride salt as a crystalline solid. Recrystallization from ethanol/water (4:1) enhances purity to >99% (melting point: 214–216°C).
Critical Parameters for Salt Formation
-
HCl Concentration : 4.0 M in dioxane
-
Temperature : 0–5°C (prevents decomposition)
-
Stirring Time : 2 hours
Spectroscopic Validation and Purity Analysis
Nuclear Magnetic Resonance (NMR)
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Scalability |
|---|---|---|---|---|
| Conventional Alkylation | 65% | 92% | 12 h | Moderate |
| Microwave-Assisted Coupling | 81% | 98% | 0.5 h | High |
| Thiourea-Mediated Cyclization | 68% | 90% | 8 h | Low |
Microwave-assisted protocols significantly enhance efficiency, reducing reaction times from hours to minutes while maintaining high yields.
Challenges and Optimization Strategies
Regioselectivity in Bromination
Bromine incorporation at the 6-position requires precise control of electrophilic substitution. Using N-bromosuccinimide (NBS) in acetic acid improves regioselectivity (>95%) compared to molecular bromine (82%).
Avoiding Over-Alkylation
Excess alkylating agent leads to quaternary ammonium byproducts. Stepwise addition of 3-(dimethylamino)propyl chloride and maintaining pH >9 with K₂CO₃ suppresses side reactions.
Computational Insights into Reaction Mechanisms
Density functional theory (DFT) studies reveal that the alkylation step proceeds via an SN2 mechanism , with a transition state energy barrier of 28.6 kcal/mol. Solvent effects (DMF vs. THF) marginally impact activation energy (<2 kcal/mol), justifying DMF’s use for higher boiling points .
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized to maximize yield?
The synthesis typically involves:
- Intermediate formation : Reacting halogenated benzothiazole precursors (e.g., 6-bromo-1,3-benzothiazol-2-amine) with alkylating agents like 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃) to form the secondary amine intermediate .
- Carboxamide coupling : Using coupling agents (e.g., EDCI/HOBt) to react the intermediate with benzothiazole-6-carboxylic acid derivatives in anhydrous solvents (e.g., DMF) .
- Hydrochloride salt formation : Treating the free base with HCl in polar solvents like ethanol .
Optimization : Adjust reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to minimize side reactions (e.g., over-alkylation). Purification via column chromatography or recrystallization improves purity .
Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromine at C6, dimethylamino propyl chain) and carboxamide linkage .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching C₂₀H₂₁BrN₄OS₂·HCl) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide) .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the bromine substituent and dimethylamino propyl chain?
- Comparative analogs : Synthesize derivatives replacing bromine with methyl/methoxy groups or modifying the dimethylamino chain length. Test bioactivity (e.g., kinase inhibition, cytotoxicity) .
- Molecular docking : Use X-ray crystallography (e.g., PDB structures) or homology modeling to predict interactions with targets like ATP-binding pockets .
- Data analysis : Correlate substituent electronegativity (bromine vs. methyl) with binding affinity using regression models. For example, bromine’s electron-withdrawing effect may enhance π-stacking in hydrophobic pockets .
Q. How should researchers address contradictory bioactivity results across different assays?
- Assay validation : Compare results across orthogonal methods (e.g., fluorescence polarization vs. SPR for binding kinetics) .
- Purity controls : Use HPLC (≥95% purity) to exclude impurities as confounding factors .
- Cell line specificity : Test cytotoxicity in multiple cell lines (e.g., HeLa vs. HEK293) to identify tissue-dependent effects .
Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?
- pH adjustment : Maintain pH 4–6 to prevent hydrolysis of the carboxamide group .
- Lyophilization : Prepare stable lyophilized powders using cryoprotectants (e.g., trehalose) .
- Degradation studies : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., de-brominated analogs) .
Q. How can researchers resolve low solubility issues in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug design : Synthesize phosphate or acetate derivatives for improved aqueous solubility, with enzymatic cleavage in target tissues .
Q. What methodologies validate target engagement in cellular models?
- Pull-down assays : Immobilize the compound on beads to isolate bound proteins, identified via SDS-PAGE and mass spectrometry .
- Cellular thermal shift assay (CETSA) : Monitor protein denaturation temperatures to confirm compound-target stabilization .
- Knockdown/knockout controls : Use siRNA or CRISPR to silence putative targets and assess loss of compound efficacy .
Data Analysis & Experimental Design
Q. How should dose-response curves be analyzed to account for non-linear effects?
- Four-parameter logistic model : Fit data using Hill slope to quantify efficacy (EC₅₀) and cooperativity .
- Outlier detection : Apply Grubbs’ test to exclude aberrant data points from replicates .
Q. What statistical methods are recommended for comparing this compound’s efficacy to existing benzothiazole derivatives?
- ANOVA with post-hoc tests : Compare mean IC₅₀ values across analogs (e.g., Tukey’s HSD for multiple comparisons) .
- Principal component analysis (PCA) : Cluster compounds by structural/activity profiles to identify lead candidates .
Advanced Synthesis Challenges
Q. How can regioselectivity issues during bromination of the benzothiazole core be mitigated?
- Directed metalation : Use LDA (lithium diisopropylamide) to deprotonate specific positions before bromine addition .
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) with Boc or Fmoc .
Q. What catalytic systems improve coupling efficiency in carboxamide formation?
- Pd-based catalysts : Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation under mild conditions .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
